molecular formula C18H30O3 B163655 13-Hydroxy-6,9,11-octadecatrienoic acid CAS No. 74784-20-6

13-Hydroxy-6,9,11-octadecatrienoic acid

Katalognummer B163655
CAS-Nummer: 74784-20-6
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: HNBLUNXZQNJFRB-KYLWABQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

13-Hydroxy-6,9,11-octadecatrienoic acid, also known as 13S-HOTrE (gamma), is an octadecatrienoic acid . It has a molecular formula of C18H30O3 and a molecular weight of 294.4 g/mol . It is a hydroxyoctadecatrienoic acid that consists of 6Z,9Z,11E-octadecatrienoic acid having the hydroxy group located at position 13 .


Molecular Structure Analysis

The IUPAC name for 13-Hydroxy-6,9,11-octadecatrienoic acid is (6Z,9Z,11E,13S)-13-hydroxyoctadeca-6,9,11-trienoic acid . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Chemical Reactions Analysis

The reaction of 13-Hydroxy-6,9,11-octadecatrienoic acid with the Fenton reagent (Fe(2+)/EDTA/H(2)O(2)) has been investigated . The reaction proceeded with >80% substrate consumption after 4 hours to give a defined pattern of products .


Physical And Chemical Properties Analysis

The physical and chemical properties of 13-Hydroxy-6,9,11-octadecatrienoic acid include a molecular weight of 294.4 g/mol, XLogP3-AA of 4.7, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 13 .

Wissenschaftliche Forschungsanwendungen

Application in Cancer Research

Field

This compound has been studied in the field of Cancer Research , specifically in relation to Breast Cancer Stem Cells (BCSCs) .

Summary of the Application

Coriolic Acid, a natural compound from Salicornia herbacea L., which is identified as 13S-HOTrE(gamma), has been found to suppress BCSCs .

Methods of Application

The compound was isolated by mammosphere formation inhibition bioassay-guided fractionation and identified using NMR spectroscopy and electrospray ionization mass spectrometry .

Results or Outcomes

Coriolic acid inhibited the formation of mammospheres and induced BCSC apoptosis. It also decreased the subpopulation of CD44 high /CD24 low cells, a cancer stem cell (CSC) phenotype, and specific genes related to CSCs, such as Nanog, Oct4, and CD44. Coriolic acid decreased the transcriptional and translational levels of the c-Myc gene, which is a CSC survival factor .

Application in Biotechnology

Field

13-Hydroxy-6,9,11-octadecatrienoic acid has been used in the field of Biotechnology .

Summary of the Application

Hydroxy fatty acids (HFAs), including 13-Hydroxy-6,9,11-octadecatrienoic acid, are widely used as starting materials for the synthesis of a variety of polymers and additives in the manufacturing of lubricants, emulsifiers, and stabilizers in the chemical, food, cosmetic, and pharmaceutical industries .

Methods of Application

The specific methods of application in this field are not detailed in the available resources.

Results or Outcomes

Due to their high reactivities, solvent miscibilities, and stabilities compared to nonhydroxylated unsaturated fatty acids, HFAs have proven to be valuable in various industrial applications .

Application in Inflammation and Immune Response

Field

This compound has been studied in the field of Inflammation and Immune Response .

Summary of the Application

13-Hydroxy-6,9,11-octadecatrienoic acid has been identified as an anti-inflammatory compound .

Results or Outcomes

The compound has been known to exhibit anti-inflammatory properties .

Application in Antifungal Treatments

Field

This compound has been used in the field of Antifungal Treatments .

Summary of the Application

13-Hydroxy-6,9,11-octadecatrienoic acid has been identified as an antifungal compound .

Results or Outcomes

The compound has been known to exhibit antifungal properties .

Application in Antioxidant Formulations

Field

This compound has been used in the field of Antioxidant Formulations .

Summary of the Application

13-Hydroxy-6,9,11-octadecatrienoic acid has been identified as a compound with antioxidant properties .

Results or Outcomes

The compound has been known to exhibit antioxidant properties .

Application in Asthma Treatment

Field

This compound has been used in the field of Asthma Treatment .

Summary of the Application

13-Hydroxy-6,9,11-octadecatrienoic acid has been identified as a compound with potential benefits in treating asthma .

Results or Outcomes

The compound has been known to exhibit properties that could potentially be beneficial in the treatment of asthma .

Eigenschaften

IUPAC Name

(6Z,9Z,11E,13S)-13-hydroxyoctadeca-6,9,11-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h4,6-7,9,12,15,17,19H,2-3,5,8,10-11,13-14,16H2,1H3,(H,20,21)/b6-4-,9-7-,15-12+/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBLUNXZQNJFRB-KYLWABQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCC=CCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C/C=C\CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345712
Record name 13-Hydroxy-6,9,11-octadecatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-Hydroxy-6,9,11-octadecatrienoic acid

CAS RN

74784-20-6
Record name 13-Hydroxy-6,9,11-octadecatrienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074784206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Hydroxy-6,9,11-octadecatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Hydroxy-6,9,11-octadecatrienoic acid
Reactant of Route 2
Reactant of Route 2
13-Hydroxy-6,9,11-octadecatrienoic acid
Reactant of Route 3
13-Hydroxy-6,9,11-octadecatrienoic acid
Reactant of Route 4
13-Hydroxy-6,9,11-octadecatrienoic acid
Reactant of Route 5
13-Hydroxy-6,9,11-octadecatrienoic acid
Reactant of Route 6
13-Hydroxy-6,9,11-octadecatrienoic acid

Citations

For This Compound
46
Citations
C Hadjiagapiou, JB Travers, RH Fertel… - Journal of Biological …, 1990 - Elsevier
MOLT-4 lymphocytes metabolize 15-hydroxy-5,8,11,13-eicosatetraenoic acid (15-HETE) via beta-oxidation with retention of the hydroxyl group at the omega 6-carbon atom. 15-HETE …
Number of citations: 20 www.sciencedirect.com
C Hadjiagapiou, J Travers, R Fertel… - Archives of biochemistry …, 1992 - Elsevier
MOLT-4 lymphocytes metabolize 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12(S)-HETE via β-oxidation with retention of the hydroxyl group at the ω9 carbon atom. The isolation of 6-…
Number of citations: 12 www.sciencedirect.com
C Traidl-Hoffmann, A Kasche, T Jakob, M Huger… - Journal of Allergy and …, 2002 - Elsevier
Background: Under natural exposure conditions, pollen grains function as allergen carriers that release allergens from internal binding sites on contact with the aqueous phase of …
Number of citations: 151 www.sciencedirect.com
MM Careaga, H Sprecher - Biochimica et Biophysica Acta (BBA)-Lipids and …, 1987 - Elsevier
Human platelets metabolize 8,11,14,17-eicosatetraenoic acid primarily into 12-hydroxy-8,10,14,17-eicosatetraenoic acid. Several other hydroxy acids were also produced in small …
Number of citations: 8 www.sciencedirect.com
U Diczfalusy, S Hammarström - Biochemical and Biophysical Research …, 1980 - Elsevier
ω-Homo and α-homo [ 3 H 8 ]prostaglandin H 2 were prepared by chemical and enzymatic methods from 5,8,11,14-heneicosatetraynoic acid and 6,9,12,15-heneicosatetraynoic acid. …
Number of citations: 13 www.sciencedirect.com
S Berger, H Weichert, A Porzel, C Wasternack… - … et Biophysica Acta (BBA …, 2001 - Elsevier
Enzymatic and non-enzymatic lipid peroxidation has been implicated in programmed cell death, which is a major process of leaf senescence. To test this hypothesis we developed a …
Number of citations: 132 www.sciencedirect.com
H Sprecher, MM Careaga - Prostaglandins, Leukotrienes and Medicine, 1986 - Elsevier
Human platelets metabolize 7,10,13,16-docosatetraenoic acid and 4,7,10,13,16-docosapentaenoic acid into 22-carbon thromboxanes 19-carbon HHT analogs and 14-hydroxy fatty …
Number of citations: 15 www.sciencedirect.com
I Lang, I Feussner - Phytochemistry, 2007 - Elsevier
The dioxygenation of polyunsaturated fatty acids is mainly catalyzed by members of the lipoxygenase enzyme family in flowering plants and mosses. Lipoxygenase products can be …
Number of citations: 42 www.sciencedirect.com
ML Fauconnier, J Rojas-Beltran, B Dupuis… - Plant Physiology and …, 2008 - Elsevier
Oxylipins constitute a class of molecules notably involved in host–pathogen interactions. In the potato-Phytophthora infestans (Mont.) De Barry (P. infestans) relationships, the role of …
Number of citations: 25 www.sciencedirect.com
C Göbel, I Feussner, M Hamberg, S Rosahl - Biochimica et Biophysica Acta …, 2002 - Elsevier
Plants respond to pathogen attack with a multicomponent defense response. Synthesis of oxylipins via the lipoxygenase (LOX) pathway appears to be an important factor for …
Number of citations: 160 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.